Enantiomeric Purity: (S,S) vs Racemic
The (S,S)-enantiomer of 2-carbamoylcyclohexanecarboxylic acid is obtained with an enantiomeric excess (ee) greater than 99% when prepared via the optimized one-pot procedure from the corresponding enantiomerically pure trans-1,2-cyclohexanedicarboxylic acid [1]. This level of optical purity is critical for applications where stereochemical fidelity directly impacts biological activity or material properties. In contrast, the racemic mixture (CAS 92116-90-0) has an ee of 0%, and alternative synthetic routes for similar β-amino acids have been reported to yield products with lower optical purity or require more laborious separation steps [2].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Racemic trans-2-carbamoylcyclohexanecarboxylic acid (CAS 92116-90-0) and alternative synthetic routes for β-amino acids |
| Quantified Difference | Target compound: >99% ee; Racemate: 0% ee; Alternative routes: Reported yields of 10-41% for individual enantiomers with unspecified ee [2] |
| Conditions | One-pot synthesis from enantiomerically pure trans-1,2-cyclohexanedicarboxylic acid, as described in Berkessel et al., 2002 [1] |
Why This Matters
High enantiomeric purity (>99% ee) eliminates the need for additional, costly chiral separation steps and ensures the desired stereochemical outcome in subsequent reactions, which is paramount for drug discovery and development of chiral materials.
- [1] Berkessel, A., Glaubitz, K., & Lex, J. (2002). Enantiomerically Pure β-Amino Acids: A Convenient Access to Both Enantiomers of trans-2-Aminocyclohexanecarboxylic Acid. European Journal of Organic Chemistry, 2002(17), 2948-2952. View Source
- [2] Berkessel, A., Glaubitz, K., & Lex, J. (2002). Enantiomerically Pure β-Amino Acids: A Convenient Access to Both Enantiomers of trans-2-Aminocyclohexanecarboxylic Acid. European Journal of Organic Chemistry, 2002(17), 2948-2952. View Source
